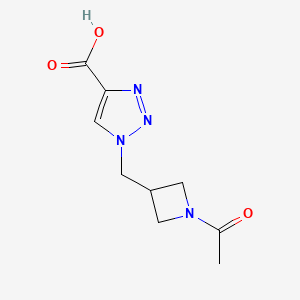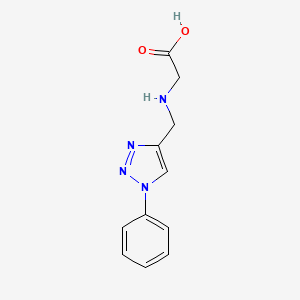![molecular formula C14H17NS B1480535 4-(苯并[b]噻吩-3-基)-3,3-二甲基吡咯烷 CAS No. 2098128-49-3](/img/structure/B1480535.png)
4-(苯并[b]噻吩-3-基)-3,3-二甲基吡咯烷
描述
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine is a useful research compound. Its molecular formula is C14H17NS and its molecular weight is 231.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌活性
噻吩衍生物通过靶向微管蛋白、拓扑异构酶和组蛋白脱乙酰酶等多种细胞蛋白,表现出抗癌活性 。 这表明 4-(苯并[b]噻吩-3-基)-3,3-二甲基吡咯烷 可以被研究其潜在的抗癌特性。
抗菌特性
一些基于苯并噻吩的化合物对金黄色葡萄球菌等微生物表现出很高的抗菌活性。 aureus 。 该化合物也可以研究其抗菌功效。
选择性雌激素受体调节剂 (SERMs)
基于苯并噻吩的 SERMs 用于预防和治疗绝经后妇女的乳腺癌和骨质疏松症 。 该化合物可以探索其类似的 SERM 活性。
选择性雌激素受体降解剂 (SERDs)
与 SERMs 类似,基于苯并噻吩的 SERDs 用于消除侵袭性乳腺癌患者癌细胞中的雌激素受体-α 。 研究可以针对评估 4-(苯并[b]噻吩-3-基)-3,3-二甲基吡咯烷 是否具有 SERD 样特性。
抗氧化能力
一些研究表明噻吩衍生物具有很高的抗氧化能力 。 该化合物可以研究其抗氧化潜力。
酶抑制
据报道,噻吩衍生物可以抑制多种酶,这在药物开发中对治疗疾病至关重要 。 该化合物的酶抑制作用可能是研究的领域。
作用机制
Target of action
The targets of benzo[b]thiophenes and pyrrolidines can vary widely depending on the specific compound and its functional groups. For example, some benzo[b]thiophenes have been found to target 5-HT1A serotonin receptors .
Biochemical pathways
Benzo[b]thiophenes can be involved in various biochemical pathways. For example, they can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .
生化分析
Biochemical Properties
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin N-acetyltransferase, an enzyme involved in the biosynthesis of melatonin . The interaction between 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine and serotonin N-acetyltransferase results in the inhibition of the enzyme’s activity, which can affect the levels of melatonin in the body. Additionally, this compound has been found to interact with other enzymes and proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation, differentiation, and apoptosis . By altering the activity of these kinases, 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine can impact cellular responses to external stimuli and stressors. Furthermore, this compound has been shown to influence the expression of genes involved in inflammatory responses, thereby modulating the cellular immune response .
Molecular Mechanism
The molecular mechanism of action of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine binds to the active site of serotonin N-acetyltransferase, inhibiting its activity and reducing melatonin synthesis . Additionally, this compound can interact with other enzymes and receptors, leading to alterations in cellular signaling pathways and gene expression profiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates . These temporal effects highlight the importance of considering the duration of exposure when studying the biological activity of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine.
Dosage Effects in Animal Models
The effects of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects underscore the importance of determining the optimal dosage range for therapeutic applications of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine.
Metabolic Pathways
4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability and clearance from the body.
Transport and Distribution
The transport and distribution of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins in the blood can facilitate the distribution of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine to various tissues, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine within these compartments can affect its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
4-(1-benzothiophen-3-yl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS/c1-14(2)9-15-7-12(14)11-8-16-13-6-4-3-5-10(11)13/h3-6,8,12,15H,7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIOOQOXESAFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CSC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Oxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1480452.png)
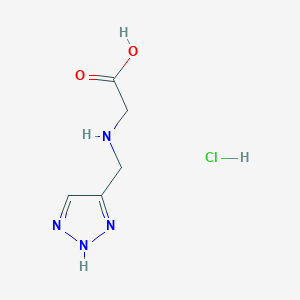
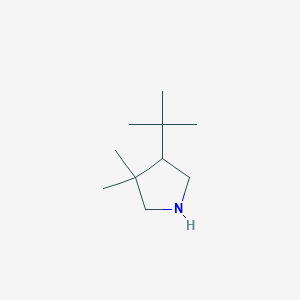
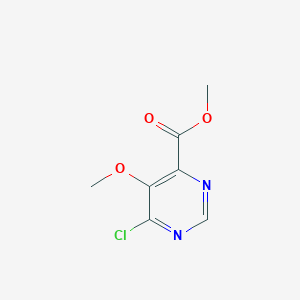
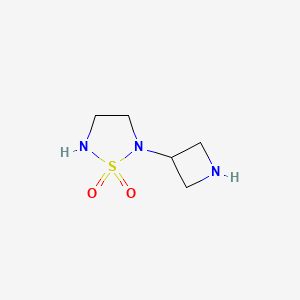
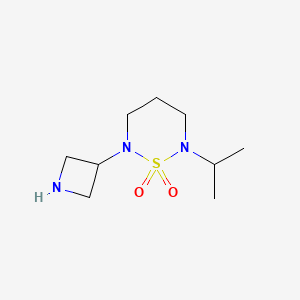
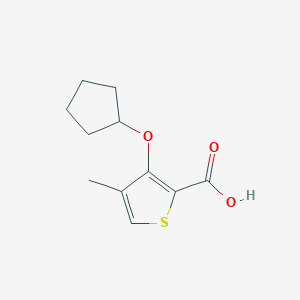
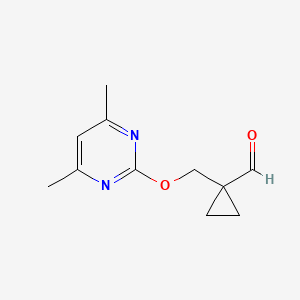
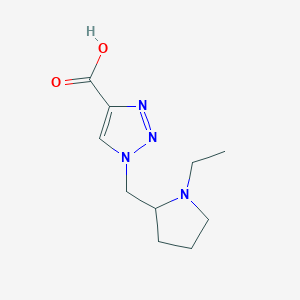

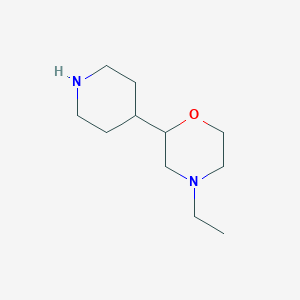
![(S)-3-methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1480471.png)
